molecular formula C11H19F3N2O2 B2792202 2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid CAS No. 1975118-03-6

2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid

Cat. No.: B2792202
CAS No.: 1975118-03-6
M. Wt: 268.28
InChI Key: BENXYTLDSKIINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a trifluoropropyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid typically involves multiple steps, starting with the preparation of the piperazine ring. The trifluoropropyl group is introduced through a nucleophilic substitution reaction, followed by the incorporation of the methyl and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of specialized reactors and purification techniques to ensure the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research to study enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, including the treatment of neurological disorders and inflammation.

Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound's binding affinity to receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Trifluoropropyl-containing compounds

  • Other carboxylic acids with similar structures

Uniqueness: 2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid stands out due to its trifluoropropyl group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable asset in various applications.

Properties

IUPAC Name

2-methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-9(10(17)18)8-16-6-4-15(5-7-16)3-2-11(12,13)14/h9H,2-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENXYTLDSKIINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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